2-Isopropoxy-5-methylbenzaldehyde
Overview
Description
2-Isopropoxy-5-methylbenzaldehyde is a chemical compound belonging to the family of aldehydes. It is characterized by its molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . This compound is notable for its unique structure, which includes an isopropoxy group and a methyl group attached to a benzaldehyde core. It is commonly used in various fields such as organic synthesis, pharmaceutical development, and material science.
Preparation Methods
The synthesis of 2-Isopropoxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
2-Isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Isopropoxy-5-methylbenzaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: This compound is used in the development of new drugs, particularly those targeting specific molecular pathways.
Material Science: It is utilized in the creation of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methylbenzaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2-Isopropoxy-5-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Isopropoxybenzaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
5-Methyl-2-hydroxybenzaldehyde:
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDRISFAJMTQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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